molecular formula C9H13F3N2O3 B1383327 Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate CAS No. 1706436-86-3

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

Cat. No.: B1383327
CAS No.: 1706436-86-3
M. Wt: 254.21 g/mol
InChI Key: UWGSPQVLRQGESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound that features a unique structure with two azetidine rings Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate typically involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride. An even more effective method uses a mixture of lithium aluminium hydride and aluminium trichloride, which serves as a source of “AlClH2” and "AlCl2H" . Another synthetic route involves a multistep process starting from 3-amino-1-propanol .

Industrial Production Methods

Industrial production methods for azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while reduction may produce various azetidine-containing compounds.

Scientific Research Applications

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine rings in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler compound with a single azetidine ring.

    Azetidinone: A β-lactam compound with a similar structure but different reactivity.

    Pyrrolidine: A five-membered ring compound with similar properties.

Uniqueness

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is unique due to the presence of two azetidine rings, which can confer distinct chemical and biological properties. This structural feature makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGSPQVLRQGESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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